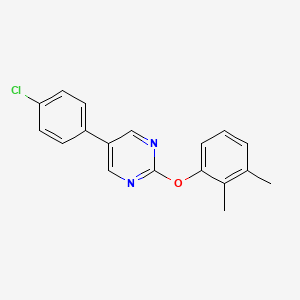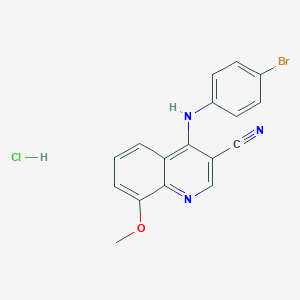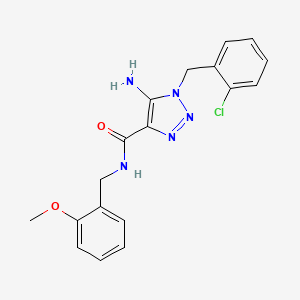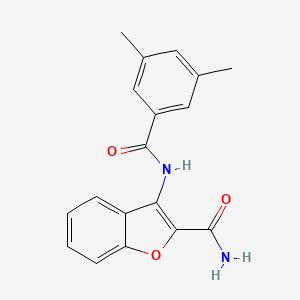
2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O2S and its molecular weight is 419.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research on pyridazinone derivatives, including compounds similar to the one , has highlighted their synthesis and potential applications in medicinal chemistry. These compounds have been synthesized through various chemical reactions and investigated for their chemical behavior and reactivity towards different reagents, providing a foundation for further exploration of their pharmaceutical potential (Gaby et al., 2003).
Pharmacological Potentials
- Pyridazinone derivatives have been explored for their potential pharmacological activities. For example, derivatives with modifications at the pyridazinone moiety have shown promise in various biological evaluations, indicating their potential as leads for the development of new therapeutic agents. These activities include antiproliferative effects against cancer cell lines and potential applications in addressing other health conditions (Wang et al., 2015).
Antimicrobial and Antioxidant Activities
- Certain pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activities, revealing the potential for the development of new antimicrobial agents. Additionally, some of these compounds have demonstrated antioxidant activities, suggesting their use in combatting oxidative stress-related diseases (Fahim & Ismael, 2019).
Structural and Analytical Studies
- Analytical and structural studies of pyridazinone derivatives have provided insights into their chemical properties and potential applications. These studies include crystal structure analysis, which aids in understanding the molecular configuration and interactions that may influence their biological activities (Nayak et al., 2014).
Herbicidal Applications
- Some research has explored the herbicidal activities of pyridazinone derivatives, indicating their potential use in agricultural applications. These studies have identified compounds with significant herbicidal efficacy, offering alternatives to existing herbicides and contributing to the development of more effective and selective agricultural chemicals (Xu et al., 2008).
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c1-28-16-4-2-3-13(11-16)17-9-10-19(26-25-17)29-12-18(27)24-15-7-5-14(6-8-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWDNGKUYBONFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2460612.png)


![2-(3,4-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2460616.png)
![methyl (4Z)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2460617.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)
![6-chloro-4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2460624.png)
![2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2460626.png)


![3-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2460633.png)

